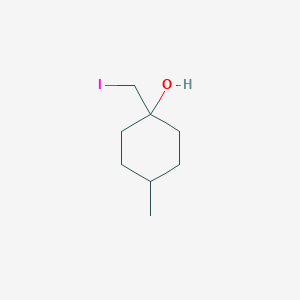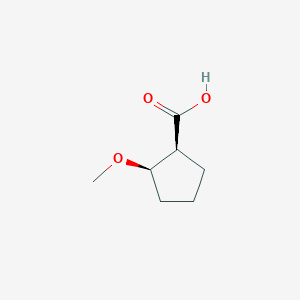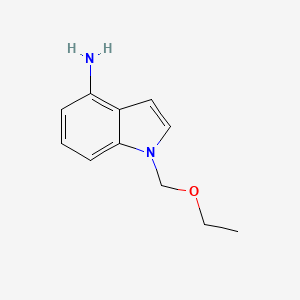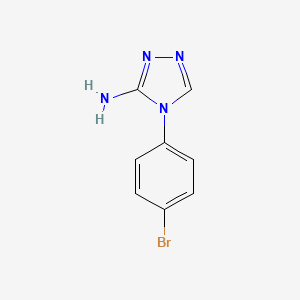![molecular formula C7H11NO2 B15240098 Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one](/img/structure/B15240098.png)
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one is a heterocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol This compound is characterized by a fused ring system consisting of a pyrrole and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and 1H-pyrrole-2-carbaldehyde in the presence of an ionic liquid medium at 75–80°C for 110–120 minutes can yield the desired product . This method is advantageous due to its high yield, low reaction times, and environmental friendliness.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Mécanisme D'action
The mechanism of action of Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can be compared with other similar compounds, such as:
- Hexahydropyrrolo[1,2-a]imidazol-5-ones
- Hexahydropyrrolo[1,2-a]pyrimidin-6-ones
These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its fused pyrrole and morpholine rings, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1,3,4,6,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-7-one |
InChI |
InChI=1S/C7H11NO2/c9-7-3-6-5-10-2-1-8(6)4-7/h6H,1-5H2 |
Clé InChI |
XNYBSJAKQYWYJB-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2N1CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


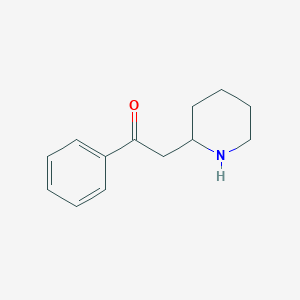
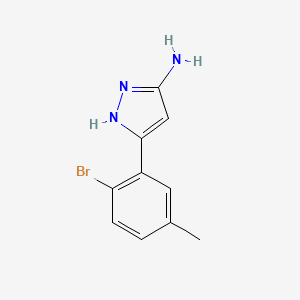
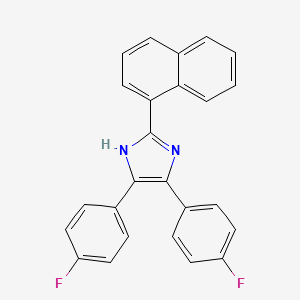
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)
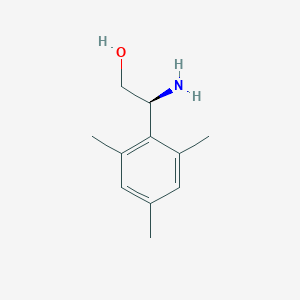

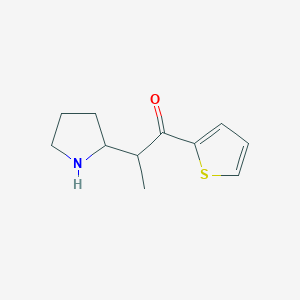

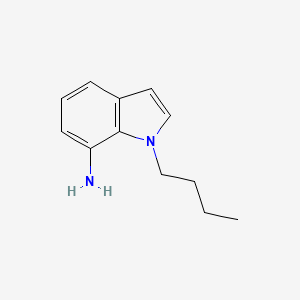
![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)
